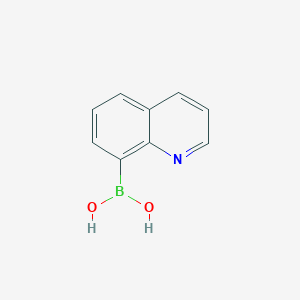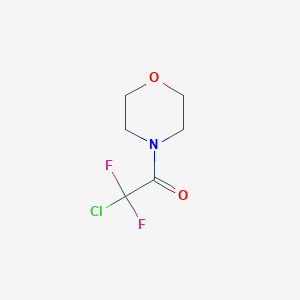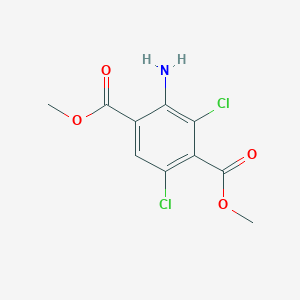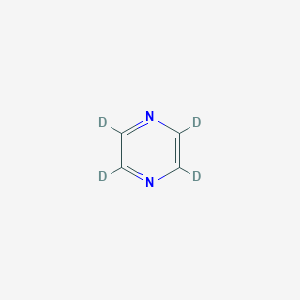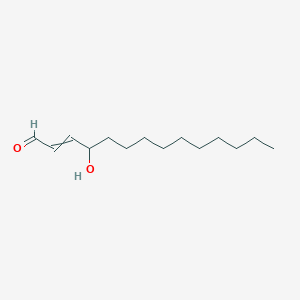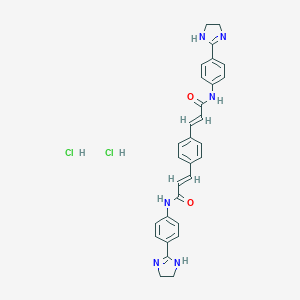
GW4869 dihydrochloride
Overview
Description
GW69A, also known as GW4869, is a selective and non-competitive inhibitor of neutral sphingomyelinase (N-SMase). This compound is widely used in scientific research, particularly in studies related to exosome synthesis and release. It has an inhibitory concentration (IC50) of 1 micromolar for neutral sphingomyelinase and does not inhibit acid sphingomyelinase even at concentrations up to 150 micromolar .
Scientific Research Applications
GW69A has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of neutral sphingomyelinase and its effects on lipid metabolism.
Biology: Employed in studies related to exosome synthesis and release, as well as in investigations of sphingolipid signaling pathways.
Medicine: Explored for its potential therapeutic applications in diseases involving dysregulated sphingolipid metabolism, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of research tools and assays for studying sphingomyelinase activity
Mechanism of Action
Target of Action
GW4869, also known as GW-4869 HCl, 6823-69-4 (HCl), GW 4869, GW69A, or GW4869 dihydrochloride, is a selective and non-competitive inhibitor of neutral sphingomyelinase (N-SMase) with an IC50 of 1 μM . N-SMase is the primary target of GW4869, and it plays a crucial role in the biogenesis and release of exosomes .
Mode of Action
GW4869 interacts with N-SMase, inhibiting its activity and thereby blocking the generation of exosomes . Exosomes are small vesicles that play a significant role in cell-to-cell communication, often carrying proteins, lipids, and nucleic acids from one cell to another . By inhibiting N-SMase, GW4869 effectively reduces the release of exosomes from cells .
Biochemical Pathways
The inhibition of exosome release by GW4869 affects several biochemical pathways. For instance, in prostate cancer cells, exosomes can induce macrophages to differentiate into M2 cells, a process that involves the activation of the AKT and STAT3 signaling pathways . By inhibiting exosome release, GW4869 impairs this differentiation process and the associated signaling pathways .
Result of Action
The primary result of GW4869’s action is the inhibition of exosome release, which has several downstream effects. In the context of prostate cancer, GW4869 has been shown to inhibit the differentiation of macrophages into pro-tumor M2 cells . This leads to a reduction in pro-tumor activity and can inhibit the progression of prostate cancer .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
GW4869 interacts with neutral sphingomyelinase, an enzyme involved in the catabolism of sphingomyelin into ceramide . By inhibiting this enzyme, GW4869 prevents the formation of ceramide, a bioactive lipid involved in various cellular signaling pathways . This interaction alters the balance of sphingolipids in the cell membrane, affecting the release of exosomes .
Cellular Effects
GW4869 has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the differentiation of macrophages into M2 cells, a process induced by exosomes released by prostate cancer cells . This inhibition is achieved by blocking the release of these exosomes, thereby impairing the pro-tumor activity of the macrophages . In lung epithelial cells, GW4869 has been found to inhibit the epithelial-mesenchymal transition, a process involved in tumor progression .
Molecular Mechanism
The molecular mechanism of GW4869 involves its binding to neutral sphingomyelinase, inhibiting the enzyme’s activity and preventing the formation of ceramide . This leads to a decrease in the release of exosomes from cells . These exosomes are known to carry various bioactive molecules and have been implicated in several cellular signaling pathways, including the AKT and STAT3 signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GW4869 have been observed to change over time. For example, after 24 hours of dosing retinal ganglion cells with GW4869, a decrease in ceramide and an enhancement in GM1 ganglioside accumulation were observed . This led to a reduction in the density of small extracellular vesicles and an increase in the density of large ones .
Dosage Effects in Animal Models
In animal models, the effects of GW4869 vary with different dosages. For example, in a study involving mice, a single intravitreal injection of GW4869 led to a significant loss of retinal ganglion cells and their axonal recipient neurons in the superior colliculus . This was accompanied by a dramatic reduction in anterograde retinal ganglion cell axon transport to the colliculus .
Metabolic Pathways
GW4869 is involved in the sphingolipid metabolic pathway, where it inhibits the conversion of sphingomyelin to ceramide by neutral sphingomyelinase . This affects the balance of sphingolipids in the cell membrane and influences the release of exosomes .
Transport and Distribution
The transport and distribution of GW4869 within cells and tissues are closely related to its role in inhibiting exosome release. By altering the balance of sphingolipids in the cell membrane, GW4869 affects the release and subsequent uptake of exosomes, thereby influencing their distribution within and between cells .
Subcellular Localization
The subcellular localization of GW4869 is linked to its target, neutral sphingomyelinase. While neutral sphingomyelinase has been localized to the Golgi apparatus in several cell lines, subsequent studies have found the localization of neutral sphingomyelinase predominantly at the plasma membrane . As an inhibitor of neutral sphingomyelinase, GW4869 is likely to be found in these same locations within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
GW69A is synthesized through a series of chemical reactions involving the formation of a symmetrical dihydroimidazolo-amide structure. The synthesis typically involves the following steps:
Formation of the imidazolo ring: This step involves the reaction of appropriate amines with aldehydes or ketones to form the imidazolo ring.
Amidation: The imidazolo ring is then subjected to amidation reactions to introduce the amide groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial Production Methods
Industrial production of GW69A follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality control: The final product undergoes rigorous quality control to ensure it meets the required purity standards
Chemical Reactions Analysis
Types of Reactions
GW69A primarily undergoes the following types of reactions:
Inhibition reactions: It inhibits the activity of neutral sphingomyelinase by binding to the enzyme in a non-competitive manner.
Binding reactions: GW69A binds to specific molecular targets, affecting their activity
Common Reagents and Conditions
Neutral sphingomyelinase: GW69A is used in reactions involving neutral sphingomyelinase under physiological conditions.
Exosome studies: It is used in studies involving exosome synthesis and release, often in cell culture conditions
Major Products Formed
The major product formed from the reaction of GW69A with neutral sphingomyelinase is the inhibited enzyme complex. This inhibition prevents the hydrolysis of sphingomyelin to ceramide .
Comparison with Similar Compounds
Similar Compounds
N-(p-amylcinnamoyl) Anthranilic Acid: Another inhibitor of neutral sphingomyelinase.
Lansoprazole sodium: Used in studies related to sphingomyelinase inhibition.
Uniqueness
GW69A is unique in its high selectivity and non-competitive inhibition of neutral sphingomyelinase. Unlike other inhibitors, it does not affect acid sphingomyelinase even at high concentrations, making it a valuable tool for specific studies involving neutral sphingomyelinase .
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N6O2.2ClH/c37-27(35-25-11-7-23(8-12-25)29-31-17-18-32-29)15-5-21-1-2-22(4-3-21)6-16-28(38)36-26-13-9-24(10-14-26)30-33-19-20-34-30;;/h1-16H,17-20H2,(H,31,32)(H,33,34)(H,35,37)(H,36,38);2*1H/b15-5+,16-6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFKAZDTKIKLKT-CLEIDKRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)C=CC(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1NC(=NC1)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)/C=C/C(=O)NC4=CC=C(C=C4)C5=NCCN5.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B50109.png)


